[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride
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Overview
Description
[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride is a complex organic compound with significant implications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl group and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride typically involves multiple steps One common method includes the protection of functional groups, followed by the formation of the purine base and subsequent attachment of the hydroxypropyl group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction of the imino group can yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, it is studied for its potential role in cellular processes and as a probe for understanding enzyme functions. Its ability to interact with nucleic acids makes it a valuable tool in genetic research.
Medicine
In medicine, [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride is investigated for its potential therapeutic applications, including antiviral and anticancer properties. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, its interaction with nucleic acids can disrupt DNA and RNA synthesis, leading to antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities to the compound .
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
The uniqueness of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its ability to interact with both enzymes and nucleic acids makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C14H23ClN6O5 |
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Molecular Weight |
390.82 g/mol |
IUPAC Name |
[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-10,21H,3-4,6,15H2,1-2H3,(H2,16,19,22);1H/t8?,9-,10?;/m0./s1 |
InChI Key |
QVVXYIGEGXLKDM-WUWPOBJPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O)N.Cl |
Origin of Product |
United States |
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